2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid
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Overview
Description
2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is an organic compound that features a trifluoroethoxy group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves the reaction of 5-bromo-2-fluorophenyl acetic acid with trifluoroethanol under acidic or basic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the trifluoroethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorophenyl acetic acid: Shares the bromine and fluorine substituents but lacks the trifluoroethoxy group.
2-Bromo-2-(4-fluorophenyl)acetic acid: Similar structure but with different positioning of the fluorine atom.
Uniqueness
The presence of the trifluoroethoxy group in 2-(1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid distinguishes it from similar compounds, providing unique chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H7BrF4O3 |
---|---|
Molecular Weight |
331.06 g/mol |
IUPAC Name |
2-[1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C10H7BrF4O3/c11-5-1-2-7(12)6(3-5)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17) |
InChI Key |
OTULBQZCRHKLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)OCC(=O)O)F |
Origin of Product |
United States |
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